molecular formula C17H16ClN5O3S2 B11391329 5-chloranyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

5-chloranyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11391329
M. Wt: 437.9 g/mol
InChI Key: FOXFRKFRLOEANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiadiazole moiety: This step may involve the reaction of an appropriate thiadiazole precursor with the pyrimidine intermediate.

    Chlorination and sulfonylation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities in the molecule.

    Substitution: The chloro group in the pyrimidine ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with diverse functionalities.

Biology

In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, the compound may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of the target, leading to the observed biological effects. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific structural features, such as the combination of the pyrimidine ring with the thiadiazole moiety and the presence of the chloro and methanesulfonyl groups. These features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H16ClN5O3S2

Molecular Weight

437.9 g/mol

IUPAC Name

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C17H16ClN5O3S2/c1-3-13-22-23-16(27-13)21-15(24)14-12(18)8-19-17(20-14)28(25,26)9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,21,23,24)

InChI Key

FOXFRKFRLOEANC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.